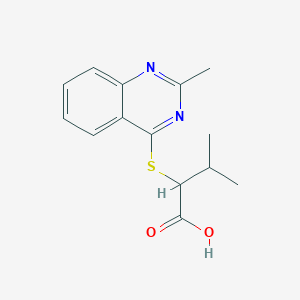
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, also known as M1S2B, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a sulfhydryl-containing compound that is structurally related to cysteine and homocysteine.
作用机制
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid exerts its effects through multiple mechanisms, including the modulation of oxidative stress, the inhibition of inflammation, and the regulation of cell growth and apoptosis. It has been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response, and to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been shown to have a wide range of biochemical and physiological effects, including the modulation of cellular redox status, the regulation of gene expression, and the inhibition of cell proliferation and migration. It has also been shown to protect against oxidative stress-induced cell damage and to enhance the activity of antioxidant enzymes.
实验室实验的优点和局限性
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its sulfhydryl group can be easily oxidized, which can affect its activity. Additionally, its effects can vary depending on the concentration used and the cell type studied.
未来方向
There are several future directions for the study of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, including its potential use in combination with other drugs or therapies, its application in different disease models, and the development of more potent analogs. Additionally, further studies are needed to elucidate its mechanisms of action and to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid involves the reaction of 2-methyl-4-quinazolinethiol with 3-chloro-2-methylpropionic acid in the presence of a base. The resulting product is then purified by recrystallization.
科学研究应用
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
属性
产品名称 |
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC 名称 |
3-methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12(14(17)18)19-13-10-6-4-5-7-11(10)15-9(3)16-13/h4-8,12H,1-3H3,(H,17,18) |
InChI 键 |
ZBYKKYGRJHEWBR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)

![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)

![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)